molecular formula C13H10FN3 B15052552 4-(2-Fluorophenyl)-1H-indazol-3-amine

4-(2-Fluorophenyl)-1H-indazol-3-amine

Cat. No.: B15052552
M. Wt: 227.24 g/mol
InChI Key: GHLKCRFCLNVBLM-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1H-indazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The general procedure involves the coupling of a boronic acid derivative with a halogenated indazole compound in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-Fluorophenyl)-1H-indazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways and processes, leading to its observed biological effects .

Comparison with Similar Compounds

4-(2-Fluorophenyl)-1H-indazol-3-amine can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific fluorophenyl substitution, which enhances its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

4-(2-fluorophenyl)-1H-indazol-3-amine

InChI

InChI=1S/C13H10FN3/c14-10-6-2-1-4-8(10)9-5-3-7-11-12(9)13(15)17-16-11/h1-7H,(H3,15,16,17)

InChI Key

GHLKCRFCLNVBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NN=C3N)F

Origin of Product

United States

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